2-(1H-1,2,3-triazol-1-il)acetato de etilo

Descripción general

Descripción

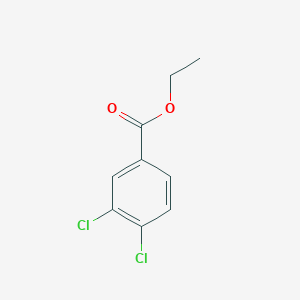

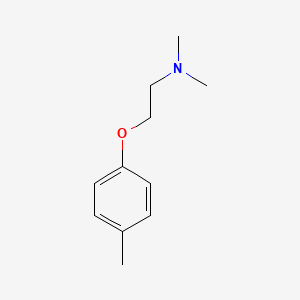

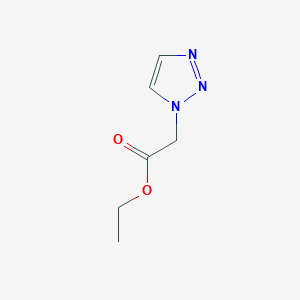

Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is a chemical compound with the molecular formula C8H11N3O3 . The compound is characterized by the presence of a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate can be accomplished using various methods. One such method involves the reaction of 1H-benzotriazole with ethyl 2-chloro-acetate in ethanol . Another approach involves the use of “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .Molecular Structure Analysis

The molecular structure of Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is characterized by the presence of a triazole ring. The non-H atoms, excluding the benzotriazol-1-yl group, are almost coplanar . The dihedral angle formed between this plane and the benzotriazole ring is 79.12° .Chemical Reactions Analysis

Triazole compounds, including Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate, are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Aplicaciones Científicas De Investigación

Actividad antimicrobiana

2-(1H-1,2,3-triazol-1-il)acetato de etilo: se ha encontrado que es un precursor clave en la síntesis de derivados de triazol que exhiben propiedades antimicrobianas significativas. Estos derivados han mostrado una alta actividad inhibitoria del crecimiento contra varias cepas microbianas, convirtiéndolos en candidatos potenciales para el desarrollo de nuevos agentes antimicrobianos .

Propiedades antioxidantes

Los compuestos sintetizados a partir de este éster etílico han demostrado notables actividades antioxidantes. Esto se mide utilizando ensayos como el ensayo de eliminación de radicales libres DPPH, que indica su potencial como antioxidantes en formulaciones farmacéuticas o como conservantes .

Aplicaciones antivirales

El anillo de triazol presente en This compound es un objetivo farmacológico común debido a su capacidad de conjugación con otros compuestos bioactivos. Esto ha llevado al desarrollo de agentes antivirales, particularmente aquellos que se dirigen al virus SARS-CoV-2, como lo demuestran los estudios de acoplamiento molecular .

Investigación del cáncer

En la investigación del cáncer, los derivados de este compuesto se han utilizado en estudios de apoptosis. Por ejemplo, se han aplicado en ensayos de tinción para inducir la apoptosis en líneas celulares cancerosas, proporcionando información sobre posibles terapias contra el cáncer .

Actividad antifúngica

Los triazoles sintetizados derivados de This compound se han probado para determinar su actividad antifúngica contra cepas como Candida albicans y Rhizopus oryzae. Esto destaca su papel en el desarrollo de nuevos fármacos antifúngicos .

Descubrimiento de fármacos

La versatilidad del anillo de triazol lo convierte en un andamiaje importante en el descubrimiento de fármacos. Se utiliza para crear una variedad de compuestos bioactivos con diversas acciones terapéuticas, incluidos efectos antibacterianos, anticancerígenos y antihipercolesterolémicos .

Ciencia de los materiales

Más allá de los productos farmacéuticos, los derivados de triazol de This compound encuentran aplicaciones en la ciencia de los materiales debido a sus propiedades químicas únicas, que se pueden adaptar para funcionalidades específicas en la ingeniería de materiales .

Biología química y bioconjugación

En biología química, este compuesto se utiliza para procesos de bioconjugación. Ayuda a unir biomoléculas a varios sustratos, lo cual es crucial para estudiar procesos biológicos y desarrollar herramientas de diagnóstico .

Mecanismo De Acción

Target of Action

Ethyl 2-(1H-1,2,3-triazol-1-YL)acetate is a derivative of 1H-1,2,3-triazole, a class of compounds known for their broad range of biological activities For instance, some 1H-1,2,3-triazole analogs have shown inhibitory activity against the carbonic anhydrase-II enzyme . Other indole derivatives, which share a similar structure with our compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . In the case of carbonic anhydrase-II inhibitors, it’s suggested that these compounds exhibit inhibitory potential through direct binding with the active site residues of the enzyme .

Biochemical Pathways

Given the inhibitory activity of similar compounds against the carbonic anhydrase-ii enzyme , it can be inferred that this compound may interfere with the carbonic anhydrase pathway, which plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.

Pharmacokinetics

One study suggests that for similar compounds, hydroxylation of the ch2 group next to the triazole and hydrolysis of the ester bond are common metabolic pathways .

Result of Action

Similar 1h-1,2,3-triazole analogs have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme . This inhibition could potentially disrupt the balance of pH and the transport of carbon dioxide in the body.

Análisis Bioquímico

Biochemical Properties

The 1,2,3-triazole moiety is known for its unique reactivity and biological activity . It is resistant to metabolic degradation and can form hydrogen bonds, which is important for binding with biological targets .

Cellular Effects

Triazole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

It is known that triazole derivatives can interact with various biomolecules through hydrogen bonding .

Temporal Effects in Laboratory Settings

Triazole compounds are generally known for their high chemical stability .

Metabolic Pathways

Triazole compounds are known to be resistant to metabolic degradation .

Transport and Distribution

Triazole compounds are generally soluble in organic solvents , which may influence their distribution within cells and tissues.

Subcellular Localization

The solubility and stability of triazole compounds may influence their localization within cells .

Propiedades

IUPAC Name |

ethyl 2-(triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-9-4-3-7-8-9/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWFJGMMMBJQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435572 | |

| Record name | ETHYL 2-(1H-1,2,3-TRIAZOL-1-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4314-21-0 | |

| Record name | ETHYL 2-(1H-1,2,3-TRIAZOL-1-YL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1599851.png)